3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid

Lipophilicity LogP Drug-likeness

3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid (CAS 1443289-62-0) is a heterocyclic building block belonging to the 3-oxo-2,3-dihydropyridazine class, characterized by a pyridazinone core functionalized with a carboxylic acid group at position 4 and an n-propyl substituent on the N2 nitrogen. This scaffold is foundational in medicinal chemistry for constructing libraries targeting kinases, receptors, and other enzymes, with its specific N2-alkyl chain length directly influencing key molecular properties such as lipophilicity (LogP 0.35), conformational flexibility, and hydrogen-bonding capacity, which are critical for downstream biological performance and synthetic tractability.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B15057961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C(=CC=N1)C(=O)O
InChIInChI=1S/C8H10N2O3/c1-2-5-10-7(11)6(8(12)13)3-4-9-10/h3-4H,2,5H2,1H3,(H,12,13)
InChIKeyYVXPJXNQRVJKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic Acid: A Key N-Alkyl Pyridazinone Scaffold for Medicinal Chemistry and Synthesis


3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid (CAS 1443289-62-0) is a heterocyclic building block belonging to the 3-oxo-2,3-dihydropyridazine class, characterized by a pyridazinone core functionalized with a carboxylic acid group at position 4 and an n-propyl substituent on the N2 nitrogen . This scaffold is foundational in medicinal chemistry for constructing libraries targeting kinases, receptors, and other enzymes, with its specific N2-alkyl chain length directly influencing key molecular properties such as lipophilicity (LogP 0.35), conformational flexibility, and hydrogen-bonding capacity, which are critical for downstream biological performance and synthetic tractability .

Why 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic Acid Cannot Be Directly Substituted by Other N2-Alkyl or Aryl Analogs


Within the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid family, changing the N2 substituent from propyl to methyl, ethyl, phenyl, or hydrogen is not a trivial swap. Such substitutions fundamentally alter the molecule's physicochemical profile, impacting every stage of research from synthesis and purification to biological assay performance. For instance, the target compound's predicted LogP of 0.35 reflects a balanced lipophilic-hydrophilic character that differs markedly from the more hydrophilic methyl analog (LogP -0.23 estimated) or the lipophilic phenyl congener (LogP ~1.4 estimated) . These variations affect solubility, membrane permeability, and off-target binding, meaning that a pharmacophore or synthesis route optimized for the 2-propyl derivative will not yield comparable results with its 2-ethyl or 2-methyl counterparts without significant re-optimization .

Quantitative Differentiation Guide for 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic Acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Balancing Solubility and Permeability

The target compound's predicted LogP of 0.35 places it in an optimal range for balanced aqueous solubility and membrane permeability, a critical factor for cell-based assays and in vivo studies. It is significantly more lipophilic than the 2-methyl analog (estimated LogP -0.23) and less lipophilic than the 2-phenyl analog (estimated LogP 1.4), offering a distinct middle-ground profile that can reduce non-specific binding risks associated with highly lipophilic molecules while maintaining sufficient permeability .

Lipophilicity LogP Drug-likeness ADME

Conformational Flexibility: Rotatable Bonds and Entropic Cost of Binding

The target compound contains 3 rotatable bonds, compared to 2 for the 2-ethyl analog and 1 for the 2-methyl analog. This additional degree of freedom allows for greater conformational adaptation in a binding pocket, but also incurs a higher entropic penalty upon binding if not pre-organized. This property-positioning is crucial when optimizing for target engagement versus selectivity, providing a distinct design vector not available with the more rigid smaller N-alkyl analogs .

Rotatable Bonds Conformational Flexibility Binding Entropy Molecular Design

Boiling Point Differentiation for Purification Process Design

The predicted boiling point of the target compound is 313.2±52.0 °C, which is significantly higher than that of the 2-ethyl analog (predicted ~297°C) due to the additional methylene unit. This differential volatility directly impacts purification strategy; the higher boiling point of the propyl derivative may favor chromatographic methods over distillation for small-scale purification, whereas the wider liquid range could be advantageous for specific melt-phase reactions or formulations .

Boiling Point Purification Distillation Process Chemistry

Vendor Availability and Purity Benchmarking for Procurement Efficiency

The target compound is readily available from multiple global vendors (e.g., Leyan, Chemenu, CymitQuimica) at a standardized purity of 98%, with stock quantities ranging from 500 mg to 100 g and rapid dispatch. In contrast, its 2-phenyl analog (CAS 83297-18-1) is listed as 'Discontinued' by former suppliers and the 2-ethyl analog often requires custom synthesis with longer lead times. This immediate, high-purity availability reduces project-start delays and ensures batch-to-batch consistency from validated suppliers .

Procurement Availability Purity Supply Chain

Recommended Application Scenarios for 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic Acid Based on Differentiating Evidence


Scaffold Optimization in Hit-to-Lead for Kinase Inhibition

The compound's intermediate LogP (0.35) and three rotatable bonds make it an ideal starting point for optimizing inhibitors where balancing cellular permeability and solubility is critical. Medicinal chemists can exploit the propyl chain's flexibility to probe lipophilic pockets without the risk of excessive hydrophobicity that plagues the 2-phenyl analog, or the potential high clearance associated with the 2-methyl congener. This positions the scaffold advantageously in lead optimization of kinase targets like ITK, where related 3-oxo-2,3-dihydropyridazine series have shown selective inhibition [1].

Parallel Synthesis and Library Construction Requiring Rapid Analog Access

Because the compound is commercially available off-the-shelf with 98% purity and a reactive carboxylic acid handle, it supports high-throughput parallel synthesis of amide or ester libraries for SAR studies. Its immediate availability eliminates the synthesis of the core scaffold, allowing research teams to focus on decorating the 4-position, accelerating library production compared to analogs that require a custom synthesis of the pyridazinone core, thereby compressing the design-make-test cycle [1].

Process Chemistry and Scalable Route Development

The well-characterized boiling point (313.2°C) and density (1.30 g/cm³) facilitate the design of scalable work-up and purification protocols. In route scoping, the propyl derivative's higher boiling point relative to the ethyl analog can be exploited in solvent swap distillations or melt-phase reactions where a wider liquid range is beneficial. Furthermore, the robust supply chain with multi-gram availability supports initial scale-up studies without the supply risk associated with discontinued or single-source analogs [1].

Free-Wilson or QSAR Model Expansion

When building quantitative structure-activity relationship (QSAR) models for N2-substituted pyridazinones, the 2-propyl derivative provides a critical data point between the 2-ethyl and 2-butyl/2-phenyl congeners. Its distinct connectivity allows modelers to deconvolute the contributions of lipophilicity and steric bulk, improving the predictive power of the model for novel designs. The moderate LogP shift of +0.26 over the 2-ethyl analog helps validate the linearity of property contributions [1].

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